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molecular formula C15H19NO4 B8301305 Ethyl 1-[(4-ethoxybenzoyl)amino]cyclopropanecarboxylate

Ethyl 1-[(4-ethoxybenzoyl)amino]cyclopropanecarboxylate

Cat. No. B8301305
M. Wt: 277.31 g/mol
InChI Key: KHIGTTQDSIQQGQ-UHFFFAOYSA-N
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Patent
US08299061B2

Procedure details

Add ethyl 1-[(4-ethoxybenzoyl)amino]cyclopropanecarboxylate (478 g, 1.72 mol) to tetrahydrofuran (2 L) and methanol (1 L). Dissolve lithium hydroxide (LiOH) (144.7 g, 3.45 mol) in water (1 L) and add it to the mixture. Stir the reaction mixture while heating to 55° C. Cool the reaction to ambient temperature and concentrate under reduced pressure. After removing 2.5 L of solvent, dilute the mixture with water (2 L) and immerse it in an ice water bath. Adjust to pH 2 with aqueous 5N hydrochloric acid (750 mL). Filter the precipitate, wash the cake with water (2×2 L), and dry to give the title compound (425 g, 99%) as a white powder: MS (m/z): 250 (M+1).
Quantity
478 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
144.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:20]=[CH:19][C:7]([C:8]([NH:10][C:11]2([C:14]([O:16]CC)=[O:15])[CH2:13][CH2:12]2)=[O:9])=[CH:6][CH:5]=1)[CH3:2].O1CCCC1.CO.[OH-].[Li+]>O>[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]([NH:10][C:11]2([C:14]([OH:16])=[O:15])[CH2:12][CH2:13]2)=[O:9])=[CH:19][CH:20]=1)[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
478 g
Type
reactant
Smiles
C(C)OC1=CC=C(C(=O)NC2(CC2)C(=O)OCC)C=C1
Name
Quantity
2 L
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1 L
Type
reactant
Smiles
CO
Step Two
Name
Quantity
144.7 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
Stir the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
After removing 2.5 L of solvent
ADDITION
Type
ADDITION
Details
dilute the mixture with water (2 L)
FILTRATION
Type
FILTRATION
Details
Filter the precipitate
WASH
Type
WASH
Details
wash the cake with water (2×2 L)
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C(C(=O)NC2(CC2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 425 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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